Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate involves a one-pot Kabachnik–Fields reaction of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite . This reaction is performed under solvent-free conditions using β-cyclodextrin supported sulfonic acid (β-CD-SO3H) as an efficient, reusable, and heterogeneous solid acid catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can be analyzed using techniques such as FTIR and NMR . The IR spectrum shows peaks at 1696 cm−1 (C=O ester), 3030 cm−1 (C–H), 1506 cm−1 (C=C), 1619 cm−1 (C=N), and 3210 cm−1 (OH) . The 1H NMR spectrum shows signals at δ = 4.22 (q, 2H, CH2), 1.26 (t, 3H, CH3), 7.45 (s, 1H, Thiazole), 7.01 (m, 3H, Ar), 8.40 (s, 1H, H–C=N), 3.37 (s, 3H, OCH3), and 7.25 (s, 1H, Ar–OH) .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate include a melting point of 196–198 °C and an Rf value of 0.61 (petroleum ether: ethyl acetate, 1:3) . The compound’s elemental analysis shows that it contains C 54.842%, H 4.57%, and N 9.14% .Scientific Research Applications
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been synthesized and evaluated for their antimicrobial potential .
- Method: Compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been synthesized and evaluated for their antifungal potential .
- Method: Antifungal activity was evaluated through zone of inhibition tests .
- Results: Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm .
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been synthesized and evaluated for their antitumor activity .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Antimicrobial Activity
Antifungal Activity
Anti-inflammatory Activity
Antitumor Activity
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been synthesized and evaluated for their antioxidant potential .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been synthesized and evaluated for their analgesic potential .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Antioxidant Activity
Analgesic Activity
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been synthesized and evaluated for their antiviral potential .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been synthesized and evaluated for their diuretic potential .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been synthesized and evaluated for their anticonvulsant potential .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
- Field: Medicinal Chemistry
- Application: Thiazole derivatives have been synthesized and evaluated for their neuroprotective potential .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
- Field: Medicinal Chemistry
- Application: A new class of thiazolyl α-aminophosphonate derivatives was synthesized and evaluated for their cytotoxic activity .
- Method: The products were obtained in good to excellent yields at shorter reaction time. All the title compounds were screened for cytotoxic activity against human breast cancer (MCF-7 and MDA-MB-231), prostate cancer (DU-145) liver cancer (HepG2) and HeLa cancer cell lines using sulfarodamine-B (SRB assay) .
- Results: Compounds ( 8b, –4OMe), ( 8h, –4NO 2) and ( 8j, –2I, –4CF 3) showed better anticancer activity when compared with standard drug Adriamycin .
Antiviral Activity
Diuretic Activity
Anticonvulsant Activity
Neuroprotective Activity
Cytotoxic Activity
properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLTDYJCZTSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569502 | |
Record name | Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate | |
CAS RN |
115299-08-6 | |
Record name | Ethyl 2-(3-methoxyphenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115299-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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